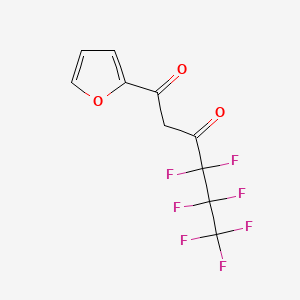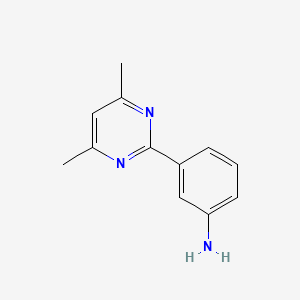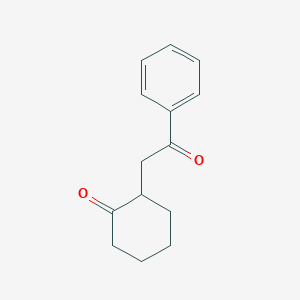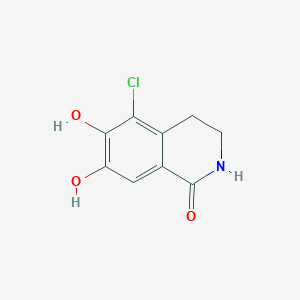
Renanolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Renanolone, also known as alphaxalone, is a synthetic steroid compound. It is a neurosteroid that directly activates and potentiates GABA A receptor-activated membrane current (IGABA). This compound acts as a positive allosteric modulator of the GABA A receptor and is used as an anesthetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Renanolone involves several steps, starting from pregnenolone. The key steps include:
Oxidation: Pregnenolone is oxidized to form 5alpha-pregnane-3,20-dione.
Reduction: The 20-keto group is reduced to form 5alpha-pregnan-3alpha-ol-20-one.
Hydroxylation: The 11-keto group is introduced through hydroxylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Renanolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The 11-keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Scientific Research Applications
Renanolone has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is studied for its role as a neurosteroid and its effects on GABA A receptors.
Medicine: It is used as an anesthetic and is being researched for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: It is used in the synthesis of other steroid compounds and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This mechanism is responsible for its anesthetic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3alpha-ol-20-one: Another neurosteroid with similar effects on GABA A receptors.
5beta-Pregnan-3alpha-ol-20-one: A stereoisomer with different pharmacological properties.
3alpha,5alpha-Tetrahydroprogesterone: A related compound with similar neurosteroid activity
Uniqueness
Renanolone is unique due to its specific stereochemistry, which confers distinct pharmacological properties. Its ability to modulate GABA A receptors with high efficacy makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3 |
InChI Key |
DUHUCHOQIDJXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)






![8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8794852.png)



